molecular formula C7H4ClF3O B012969 5-Chloro-2-(trifluoromethyl)phenol CAS No. 106877-35-4

5-Chloro-2-(trifluoromethyl)phenol

Cat. No. B012969
M. Wt: 196.55 g/mol
InChI Key: GUUHTCHBMKBRDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-(trifluoromethyl)phenol involves selective chlorination and fluorination reactions. For example, Gong and Kato (2003) described the preparation of para-(1-chloro-2,2,2-trifluoroethyl)phenols by selective α-chlorination of corresponding alcohols, which could be further utilized to synthesize β-trifluoromethyl-tyrosine and its derivatives (Gong & Kato, 2003). Another approach involves the synthesis of novel polyimides derived from fluorinated aromatic diamine monomers, showcasing the utility of similar structures in polymer chemistry (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-Chloro-2-(trifluoromethyl)phenol is characterized by the presence of trifluoromethyl groups and chlorophenol moieties, which contribute to their unique chemical and physical properties. For instance, the electrochemical reduction study of triclosan, a similar compound, provides insight into the electronic structures and reaction mechanisms of such chlorophenoxy phenols (Knust et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 5-Chloro-2-(trifluoromethyl)phenol derivatives includes nucleophilic substitution reactions, as demonstrated in the synthesis of β-trifluoromethyl-tyrosine (Gong & Kato, 2003). Additionally, Zhang, Zheng, and Hu (2006) highlighted the use of a related compound, 2-chloro-2,2-difluoroacetophenone, as a difluorocarbene reagent for the modification of phenol derivatives, showcasing its chemical versatility (Zhang, Zheng, & Hu, 2006).

Physical Properties Analysis

The physical properties of 5-Chloro-2-(trifluoromethyl)phenol and related compounds are significantly influenced by the trifluoromethyl and chlorophenol groups. These groups affect the solubility, thermal stability, and electronic properties of the compounds, as seen in the synthesis and characterization of novel fluorinated polyimides (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Chloro-2-(trifluoromethyl)phenol derivatives, such as their reactivity towards nucleophiles and their electrochemical reduction behavior, reflect their potential utility in various chemical transformations and applications. Studies like those conducted by Knust et al. (2010) provide valuable insights into the reductive cleavage mechanisms of aryl carbon-chlorine bonds in similar structures (Knust et al., 2010).

Scientific Research Applications

Chlorination and Oxidation Processes

Triclosan, a compound structurally related to 5-Chloro-2-(trifluoromethyl)phenol, undergoes reactions with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols, chlorophenols, and chloroform. The kinetics are pH-sensitive due to the speciation of triclosan and free chlorine, indicating a reaction between the ionized phenolate form of triclosan and hypochlorous acid (Rule, Ebbett, & Vikesland, 2005).

Electrochemical Reduction

The electrochemical reduction of triclosan in dimethylformamide involves the reductive cleavage of aryl carbon-chlorine bonds. This process is studied using cyclic voltammetry and controlled-potential electrolysis, providing insights into the reduction mechanism and the formation of intermediates like 5-chloro-2-phenoxyphenol and 2-phenoxyphenol (Knust et al., 2010).

Synthesis of β-Trifluoromethyl-Tyrosine

A novel synthesis approach for β-trifluoromethyl-tyrosine involves the nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols. This process provides a pathway to synthesize important derivatives efficiently (Gong & Kato, 2003).

Mitochondrial Dysfunction and Inflammasome Activation

Triclosan, when applied topically, can induce NLRP3 inflammasome activation and mitochondrial dysfunction. This compound's interaction with mitochondria suggests potential implications in immune responses and allergic diseases (Weatherly et al., 2020).

Facile Synthesis of Alkylated Phenols

The reaction of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols with sodium borohydride and Grignard reagents under mild conditions provides a straightforward method to produce 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols, indicating a versatile approach to synthesize phenol derivatives (Gong & Kato, 2002).

Oxidation by Manganese Oxides

The antibacterial agents triclosan and chlorophene are susceptible to oxidation by manganese oxides, leading to the formation of coupling and p-(hydro)quinone products. This reaction is significant in environmental contexts, where manganese oxides can facilitate the transformation of these agents in soils and sediments (Zhang & Huang, 2003).

Safety And Hazards

  • Personal Protective Equipment : Use a dust mask type N95 , eyeshields, and gloves when handling .

Future Directions

Researchers continue to explore the applications of 5-Chloro-2-(trifluoromethyl)phenol. Future studies may focus on its role in drug development, materials science, and environmental chemistry. Investigating its reactivity and potential novel uses remains an exciting avenue for scientific exploration .

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHTCHBMKBRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579571
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)phenol

CAS RN

106877-35-4
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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